N-[3-chloro-2-nitro-4-(trifluoromethoxy)phenyl]acetamide
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Overview
Description
N-[3-chloro-2-nitro-4-(trifluoromethoxy)phenyl]acetamide is a chemical compound with the molecular formula C9H6ClF3N2O4 and a molecular weight of 298.6031 g/mol . This compound is characterized by the presence of a chloro, nitro, and trifluoromethoxy group attached to a phenyl ring, along with an acetamide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N-[3-chloro-2-nitro-4-(trifluoromethoxy)phenyl]acetamide typically involves the reaction of 3-chloro-2-nitro-4-(trifluoromethoxy)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
N-[3-chloro-2-nitro-4-(trifluoromethoxy)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts, as well as oxidizing agents like potassium permanganate. .
Scientific Research Applications
N-[3-chloro-2-nitro-4-(trifluoromethoxy)phenyl]acetamide is used in various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[3-chloro-2-nitro-4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group plays a crucial role in its activity, influencing its binding affinity and specificity towards target molecules. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed effects .
Comparison with Similar Compounds
N-[3-chloro-2-nitro-4-(trifluoromethoxy)phenyl]acetamide can be compared with other similar compounds, such as:
N-[3-chloro-4-(trifluoromethoxy)phenyl]acetamide: Similar structure but different substitution pattern.
2-chloro-N-[4-(trifluoromethoxy)phenyl]acetamide: Another related compound with a different position of the chloro group.
Triflumuron: A compound with a trifluoromethoxy group used as an insecticide .
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting chemical properties.
Properties
Molecular Formula |
C9H6ClF3N2O4 |
---|---|
Molecular Weight |
298.60 g/mol |
IUPAC Name |
N-[3-chloro-2-nitro-4-(trifluoromethoxy)phenyl]acetamide |
InChI |
InChI=1S/C9H6ClF3N2O4/c1-4(16)14-5-2-3-6(19-9(11,12)13)7(10)8(5)15(17)18/h2-3H,1H3,(H,14,16) |
InChI Key |
RROWRWJHDKVEII-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C=C1)OC(F)(F)F)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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